molecular formula C10H17N3O B3107927 (3R,4R)-4-Methyl-3-(methylamino)-beta-oxo-1-piperidinepropanenitrile CAS No. 1629858-78-1

(3R,4R)-4-Methyl-3-(methylamino)-beta-oxo-1-piperidinepropanenitrile

Cat. No.: B3107927
CAS No.: 1629858-78-1
M. Wt: 195.26 g/mol
InChI Key: KEKLWZJZCPXANS-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-4-Methyl-3-(methylamino)-beta-oxo-1-piperidinepropanenitrile (CAS: 1640971-60-3) is a chiral piperidine derivative with the molecular formula C₁₄H₂₀N₆O and a molecular weight of 288.35 g/mol . Its structure features a piperidine ring with (3R,4R) stereochemistry, a methyl group at position 4, a methylamino substituent at position 3, and a β-oxo-propanenitrile moiety. This compound is a critical intermediate in synthesizing Janus kinase (JAK) inhibitors like Tofacitinib (CP-690550), which is approved for treating rheumatoid arthritis and ulcerative colitis .

Properties

IUPAC Name

3-[(3R,4R)-4-methyl-3-(methylamino)piperidin-1-yl]-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-8-4-6-13(7-9(8)12-2)10(14)3-5-11/h8-9,12H,3-4,6-7H2,1-2H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKLWZJZCPXANS-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1NC)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1NC)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401166821
Record name (3R,4R)-4-Methyl-3-(methylamino)-β-oxo-1-piperidinepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1629858-78-1
Record name (3R,4R)-4-Methyl-3-(methylamino)-β-oxo-1-piperidinepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1629858-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,4R)-4-Methyl-3-(methylamino)-β-oxo-1-piperidinepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3R,4R)-4-Methyl-3-(methylamino)-beta-oxo-1-piperidinepropanenitrile, also known as a key intermediate in the synthesis of Tofacitinib, has garnered attention for its biological activities and potential therapeutic applications. This compound is primarily recognized for its role in the development of Janus kinase (JAK) inhibitors, which are crucial in treating various autoimmune diseases.

PropertyValue
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
Melting Point238 - 240 °C
SolubilitySlightly soluble in DMSO, methanol, and chloroform
pKa6.06 ± 0.60 (predicted)

The compound functions as a JAK inhibitor, interfering with the signaling pathways that lead to inflammation and immune responses. By inhibiting JAK enzymes, it reduces the phosphorylation of signal transducers and activators of transcription (STAT), thereby modulating the immune response.

Biological Activity

  • Anti-inflammatory Effects : Research indicates that this compound exhibits significant anti-inflammatory properties by downregulating pro-inflammatory cytokines such as IL-6 and TNF-alpha.
  • Immunomodulatory Effects : The compound has been shown to modulate immune cell function, particularly affecting T-cell activation and proliferation. This makes it a candidate for therapeutic interventions in autoimmune disorders like rheumatoid arthritis and psoriasis.
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, although detailed mechanisms and efficacy against specific viruses remain to be fully elucidated.

Study 1: Efficacy in Autoimmune Disorders

A clinical trial evaluating the efficacy of Tofacitinib in patients with rheumatoid arthritis demonstrated significant improvement in disease activity scores compared to placebo controls. The study highlighted the role of this compound as an effective JAK inhibitor contributing to these outcomes .

Study 2: Cytokine Modulation

In vitro studies conducted on human peripheral blood mononuclear cells showed that treatment with the compound resulted in a marked decrease in IL-6 production under inflammatory conditions. This suggests its potential utility in managing cytokine storms associated with severe infections or autoimmune flares .

Study 3: Antiviral Potential

Research exploring the antiviral capabilities of JAK inhibitors indicated that this compound may inhibit viral replication in certain models, providing a basis for further investigation into its use against viral pathogens .

Comparison with Similar Compounds

Key Structural Features:

  • Functional Groups : The β-oxo-propanenitrile group enhances electrophilicity, facilitating interactions with JAK enzymes .
  • Purity : Commercial batches typically exceed >95% purity (HPLC), ensuring reliability in pharmaceutical synthesis .

Comparison with Similar Compounds

The compound is structurally and functionally compared to analogs in the JAK inhibitor family and related intermediates. Key comparisons include:

Tofacitinib Citrate (CP-690550)

  • Molecular Formula : C₁₆H₂₀N₆O·C₆H₈O₇ (free base: C₁₆H₂₀N₆O) .
  • Structural Differences: Tofacitinib adds a 7H-pyrrolo[2,3-d]pyrimidin-4-yl group to the methylamino substituent, enhancing JAK3/1 selectivity .
  • Activity : The pyrrolopyrimidine moiety increases binding affinity (IC₅₀ = 1 nM for JAK3 vs. >100 nM for the target compound) .
  • Solubility : Tofacitinib citrate has improved water solubility (2.9 mg/mL) compared to the free base (<1 mg/mL) .

Stereoisomers: (3S,4S)-4-Methyl-3-(methylamino)-beta-oxo-1-piperidinepropanenitrile

  • Activity : The (3S,4S) enantiomer shows >100-fold lower JAK3 inhibition due to mismatched stereochemistry in the kinase active site .
  • Synthesis : Synthesized via analogous routes but with distinct chiral catalysts, yielding lower biological relevance .

Analogous Cyanoacetamide Derivatives

Compounds like 3-Oxo-3-piperidin-1-yl-propionitrile (3b) and 2-Cyano-N-cyclohexyl-acetamide (3c) () share the β-oxo-cyano motif but lack stereochemical complexity and methylamino groups. These analogs exhibit 10–100-fold weaker JAK inhibition, underscoring the necessity of the (3R,4R)-methylamino-piperidine scaffold .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features JAK3 IC₅₀ (nM) Solubility (Water)
(3R,4R)-4-Methyl-3-(methylamino)-beta-oxo-1-piperidinepropanenitrile C₁₄H₂₀N₆O 288.35 Chiral piperidine, β-oxo-propanenitrile >100 <1 mg/mL
Tofacitinib Citrate C₁₆H₂₀N₆O·C₆H₈O₇ 504.5 (salt) Pyrrolopyrimidine, citrate salt 1 2.9 mg/mL
(3S,4S)-Enantiomer C₁₄H₂₀N₆O 288.35 Mismatched stereochemistry >1000 <1 mg/mL
3-Oxo-3-piperidin-1-yl-propionitrile (3b) C₈H₁₂N₂O 152.20 Non-chiral, simple cyanoacetamide >10,000 Low

Research Findings and Implications

  • Stereochemical Specificity : The (3R,4R) configuration is indispensable for JAK3 inhibition, as shown by the inactivity of (3S,4S) analogs .
  • Structural Optimization : Addition of the pyrrolopyrimidine ring in Tofacitinib improves potency by 100-fold , highlighting the role of aromatic heterocycles in kinase binding .
  • Synthetic Challenges : Asymmetric synthesis of the (3R,4R) intermediate achieves moderate yields (49%), necessitating further optimization for industrial scalability .

Q & A

Basic Research Question

  • X-ray Crystallography : Used to resolve absolute configuration, as demonstrated for structurally similar piperidine derivatives (e.g., (3R,4S)-4-(4-fluorophenyl)piperidin-3-yl analogs) .
  • Chiral Chromatography : Validates enantiomeric purity post-resolution .
  • NMR Spectroscopy : NOE experiments and coupling constants confirm spatial arrangement of substituents .

What factors contribute to discrepancies in reported bioactivity data for this compound?

Advanced Research Question
Discrepancies may arise from:

  • Enantiomeric Impurities : Incomplete resolution during synthesis (e.g., residual (3S,4S) enantiomer) alters biological activity .
  • Assay Variability : Differences in cell lines, enzyme sources (e.g., JAK3 vs. JAK1 selectivity), or incubation conditions .
  • Analytical Limitations : Variations in HPLC/MS quantification methods for metabolite profiling .
    Resolution Strategy : Standardize synthetic protocols (e.g., ≥99% enantiomeric excess) and validate assays with positive controls .

How can reaction conditions be optimized to improve yield in the reductive amination step?

Advanced Research Question

  • Catalyst Selection : Titanium(IV) isopropoxide enhances imine formation and reduces side reactions .
  • Solvent Optimization : Methanol promotes proton transfer, while aprotic solvents (e.g., THF) may stabilize intermediates.
  • Temperature Control : Lower temperatures (0–5°C) minimize byproduct formation during imine reduction, as seen in analogous syntheses .
  • Stoichiometry : Excess methylamine (2–3 eq.) drives the reaction to completion .

What spectroscopic techniques are critical for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy : 1^1H/13^{13}C NMR confirms substituent positions; 1^1H-1^1H COSY identifies coupling in the piperidine ring .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of the cyano group at m/z [M–CN]+^+) .
  • IR Spectroscopy : Detects carbonyl (β-oxo, ~1700 cm1^{-1}) and nitrile (~2200 cm1^{-1}) functional groups .

How does the compound’s conformation influence its interaction with biological targets like JAK kinases?

Advanced Research Question

  • Piperidine Ring Conformation : The (3R,4R) configuration positions the methylamino and β-oxo groups for hydrogen bonding with kinase ATP-binding pockets .
  • Torsional Flexibility : Molecular dynamics simulations suggest the propanenitrile moiety adopts a planar conformation, enhancing hydrophobic interactions .
  • Substituent Effects : The methyl group at C4 minimizes steric hindrance, while the nitrile group improves solubility and bioavailability .

What synthetic strategies mitigate racemization during resolution?

Advanced Research Question

  • Chiral Acid Selection : Ditoluoyl (L)-tartaric acid forms diastereomeric salts with higher solubility differences, improving resolution efficiency .
  • Low-Temperature Crystallization : Reduces kinetic racemization during salt formation.
  • Monitoring Enantiomeric Excess : Circular dichroism (CD) or chiral HPLC ensures ≥99% (3R,4R) configuration .

How can computational modeling guide the design of derivatives with enhanced selectivity?

Advanced Research Question

  • Docking Studies : Predict binding poses in JAK3’s catalytic domain (e.g., interactions with Leu956 and Val988) .
  • QSAR Analysis : Correlate substituent modifications (e.g., replacing nitrile with carboxylate) with IC50_{50} values .
  • Free Energy Calculations : MM/GBSA estimates binding affinity changes for proposed analogs .

What are the stability challenges for this compound under physiological conditions?

Advanced Research Question

  • Hydrolysis of Nitrile Group : In vivo conversion to amides/carboxylic acids may alter activity. Accelerated stability testing (pH 7.4 buffer, 37°C) identifies degradation pathways .
  • Oxidative Degradation : LC-MS/MS detects metabolites formed via cytochrome P450-mediated oxidation .
  • Formulation Strategies : Encapsulation in PEGylated liposomes or co-crystallization with cyclodextrins enhances stability .

How do crystallographic studies inform polymorph screening?

Advanced Research Question

  • Polymorph Identification : X-ray powder diffraction (XRPD) distinguishes anhydrous vs. hydrate forms .
  • Solvent Screening : Slurrying in ethanol/water mixtures isolates the thermodynamically stable form.
  • Bioavailability Impact : The anhydrous form exhibits higher solubility (e.g., 12 mg/mL vs. 8 mg/mL for hydrate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R)-4-Methyl-3-(methylamino)-beta-oxo-1-piperidinepropanenitrile
Reactant of Route 2
Reactant of Route 2
(3R,4R)-4-Methyl-3-(methylamino)-beta-oxo-1-piperidinepropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.